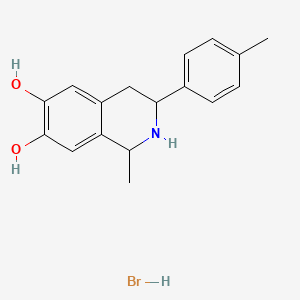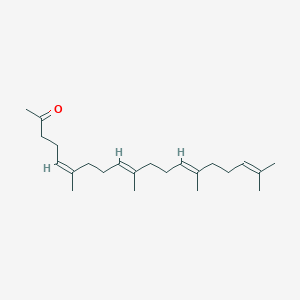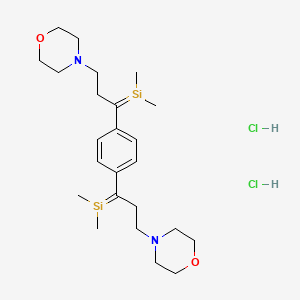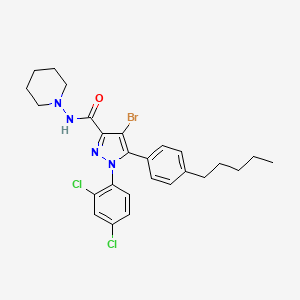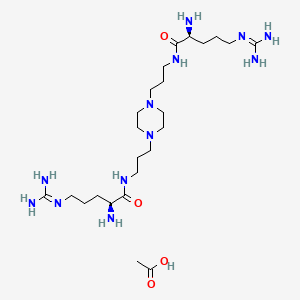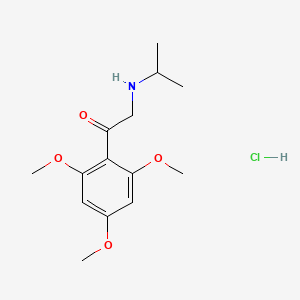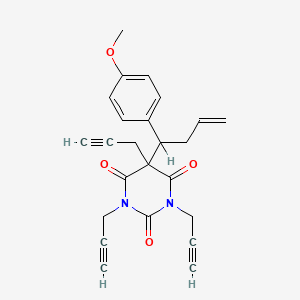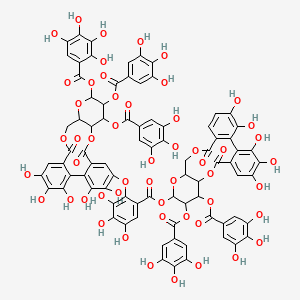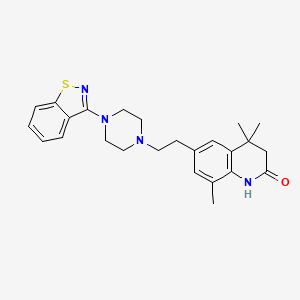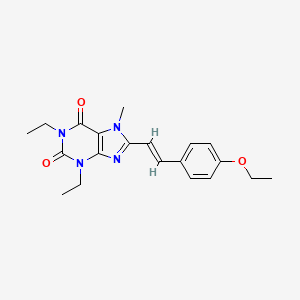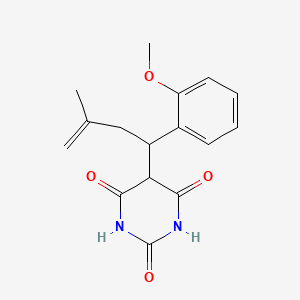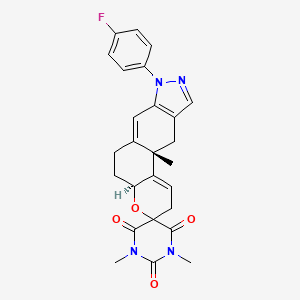
2-(((p-Carboxyphenyl)carbamoyl)methyl)-2-(hydroxymethoxy)succinic acid gamma-lactone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
BRN 0328844, also known as 2,4,6-trinitrotoluene, is a chemical compound widely recognized for its use as an explosive material. It is a yellow, crystalline solid that is relatively stable under normal conditions but can be detonated by a strong shock or heat. This compound has significant historical and industrial importance, particularly in military applications.
準備方法
Synthetic Routes and Reaction Conditions
2,4,6-trinitrotoluene is synthesized through a nitration process involving toluene. The nitration is typically carried out in three stages:
Mononitration: Toluene is first nitrated to form mononitrotoluene using a mixture of nitric acid and sulfuric acid.
Dinitration: Mononitrotoluene is further nitrated to form dinitrotoluene.
Trinitration: Finally, dinitrotoluene undergoes a third nitration to produce 2,4,6-trinitrotoluene.
Each stage requires careful control of temperature and acid concentration to ensure the desired product is obtained without excessive by-products.
Industrial Production Methods
In industrial settings, the production of 2,4,6-trinitrotoluene involves large-scale nitration reactors where toluene is continuously fed and reacted with nitric and sulfuric acids. The process is highly controlled to manage the exothermic nature of the reactions and to ensure safety. The final product is purified through crystallization and washing to remove any residual acids and impurities.
化学反応の分析
Types of Reactions
2,4,6-trinitrotoluene undergoes several types of chemical reactions, including:
Reduction: It can be reduced to form various aminotoluene derivatives.
Oxidation: Under certain conditions, it can be oxidized to form carbon dioxide, water, and nitrogen oxides.
Substitution: It can participate in electrophilic substitution reactions, although the presence of nitro groups makes it less reactive towards further nitration.
Common Reagents and Conditions
Reduction: Common reducing agents include iron and hydrochloric acid, which convert 2,4,6-trinitrotoluene to aminotoluene derivatives.
Oxidation: Strong oxidizing agents such as potassium permanganate can oxidize 2,4,6-trinitrotoluene.
Substitution: Electrophilic substitution reactions typically require a catalyst and controlled conditions to proceed efficiently.
Major Products
Reduction: Produces aminotoluene derivatives.
Oxidation: Results in carbon dioxide, water, and nitrogen oxides.
Substitution: Can yield various substituted toluene derivatives depending on the reagents used.
科学的研究の応用
2,4,6-trinitrotoluene has several applications in scientific research:
Chemistry: It is used as a standard explosive in studies of detonation and explosive behavior.
Biology: Research into its toxicological effects on living organisms helps in understanding its environmental impact.
Medicine: Studies on its metabolites and their effects contribute to toxicology and pharmacology.
Industry: It is used in the development of safer and more efficient explosive materials.
作用機序
The explosive nature of 2,4,6-trinitrotoluene is due to its ability to rapidly decompose into gases upon detonation, releasing a large amount of energy. The decomposition involves breaking the nitrogen-oxygen bonds in the nitro groups, leading to the formation of nitrogen gas, carbon dioxide, and water. This rapid gas expansion creates a powerful shock wave.
類似化合物との比較
2,4,6-trinitrotoluene is often compared with other nitroaromatic compounds such as:
2,4-dinitrotoluene: Less explosive but used as an intermediate in the production of other chemicals.
Nitroglycerin: More sensitive to shock and friction, used in dynamite.
RDX (Research Department Explosive): More powerful and stable, used in military applications.
The uniqueness of 2,4,6-trinitrotoluene lies in its balance of stability and explosive power, making it a preferred choice for many military and industrial applications.
Similar Compounds
- 2,4-dinitrotoluene
- Nitroglycerin
- RDX (Research Department Explosive)
- PETN (Pentaerythritol tetranitrate)
- HMX (High Melting Explosive)
特性
CAS番号 |
110357-86-3 |
|---|---|
分子式 |
C14H13NO8 |
分子量 |
323.25 g/mol |
IUPAC名 |
4-[(3-carboxy-3-formyloxy-5-oxopentanoyl)amino]benzoic acid |
InChI |
InChI=1S/C14H13NO8/c16-6-5-14(13(21)22,23-8-17)7-11(18)15-10-3-1-9(2-4-10)12(19)20/h1-4,6,8H,5,7H2,(H,15,18)(H,19,20)(H,21,22) |
InChIキー |
OOVRYNHDVUOGIE-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(=O)O)NC(=O)CC(CC=O)(C(=O)O)OC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


